molecular formula C12H21ClN2O B7917343 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917343
M. Wt: 244.76 g/mol
InChI Key: WYUHJRXNZSOSAQ-UHFFFAOYSA-N
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Description

1.1 Structural Overview of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone This compound features a piperidine core substituted at the 2-position with a [(cyclopropyl-methyl-amino)-methyl] group and at the 1-position with a 2-chloroethanone moiety. The molecular formula is C₁₂H₂₁ClN₂O (MW ≈ 244.76 g/mol). Piperidine derivatives are known for their pharmacological significance, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

IUPAC Name

2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUHJRXNZSOSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the chlorination of the ethanone group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone exhibit significant anticancer properties. Mannich bases, which include structural motifs similar to this compound, have been shown to possess cytotoxic effects against various cancer cell lines. For instance, derivatives of Mannich bases have demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .

Neuropharmacology

The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression. The specific structure of this compound could enhance its binding affinity to neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of compounds related to this compound have shown promising results against various bacterial strains. The presence of the chlorinated ethyl ketone group is hypothesized to contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic processes.

Case Study 1: Anticancer Efficacy

A study published in PMC explored the cytotoxic effects of several Mannich bases on human cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutic agents like 5-fluorouracil. This suggests that compounds structurally related to this compound may serve as candidates for further development in cancer therapy .

Case Study 2: Neuroactive Compounds

Research focusing on piperidine derivatives has revealed their potential as neuroactive agents. A specific derivative demonstrated significant anxiolytic effects in animal models, suggesting that modifications similar to those found in this compound could lead to new treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2.1 Structural Analogues Structurally related compounds include chloroethanones substituted with aromatic, heterocyclic, or alkylamino groups. Key analogues are categorized below:

Table 1: Comparative Analysis of Chloroethanone Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone Piperidinyl with cyclopropyl-methyl-amino C₁₂H₂₁ClN₂O 244.76 Inferred: CNS/antimicrobial Not reported
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone 7-Methoxyindol-3-yl C₁₁H₉ClNO₂ 230.65 Gastric applications 23%
2-Chloro-1-(3-fluorophenyl)ethanone 3-Fluorophenyl C₈H₆ClFO 172.58 Not specified Not reported
1-[2-(2-Chloroethyl)-1-piperidinyl]ethanone Piperidinyl with 2-chloroethyl C₉H₁₆ClNO 189.68 Not specified Not reported
2-Chloro-1-(3-hydroxyphenyl)ethanone 3-Hydroxyphenyl C₈H₇ClO₂ 170.59 Not specified Not reported

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopropyl group increases lipophilicity (predicted logP ≈ 2.5) compared to polar substituents like 3-hydroxyphenyl (logP ≈ 1.8) .
  • Solubility: Piperidine derivatives generally exhibit moderate aqueous solubility, influenced by substituent polarity. The chloroethanone moiety may reduce solubility due to hydrophobic effects .

Biological Activity

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known as AM93850 or DB-227728, is a compound with a molecular formula of C12H21ClN2O. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group attached to an ethanone moiety, with a piperidine derivative that incorporates a cyclopropyl-methyl-amino substituent. The compound's molecular weight is approximately 232.76 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, alkaloids and piperidine derivatives have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Minimum Inhibitory Concentrations (MICs) :
A comparative analysis of various piperidine derivatives shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for several related compounds:

Compound NameBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus75
Compound BEscherichia coli<125
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Antifungal Activity

In addition to antibacterial effects, the compound's potential antifungal activity has been explored. Similar piperidine-based compounds have demonstrated effectiveness against fungal strains, indicating that this compound may also exhibit antifungal properties through mechanisms involving membrane disruption and inhibition of fungal growth .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and potentially inhibit critical enzymatic pathways. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and disruption .

Case Studies

Several studies have focused on the synthesis and evaluation of piperidine derivatives similar to this compound. For example, research has shown that modifications in the piperidine scaffold can significantly affect the biological activity, allowing for targeted development of more potent antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions. For example, a piperidine intermediate can be functionalized via nucleophilic substitution or reductive amination. In a related synthesis (), 1-(2-chloroethyl)piperidine·HCl was reacted with a chromene derivative under reflux in dry acetone with K₂CO₃ as a base. Key optimization steps include:

  • Temperature control : Maintain reflux at 60–70°C to ensure reaction completion without side products.
  • Workup : Use ethyl acetate and water for extraction, followed by rotary evaporation to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) with methanol:DCM (4:6) to track reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Analyze functional groups (e.g., carbonyl, amine) using 10% solutions in CCl₄ or CS₂, as demonstrated for similar ethanone derivatives ( ).
  • X-ray Crystallography : Resolve the 3D structure, particularly the piperidine ring conformation and substituent orientation. and highlight the use of crystallography to confirm steric effects in substituted piperidines.
  • Mass Spectrometry : Electron ionization (EI-MS) can validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound while addressing variability in piperidine derivatives?

  • Methodological Answer :

  • Biological Assay Design : Use randomized block designs () with split plots for variables like dosage and biological replicates. For example:
  • Primary Plots : Test different piperidine derivatives.
  • Subplots : Vary concentrations (e.g., 1–100 µM).
  • Replicates : Include ≥4 replicates to account for biological variability.
  • Control Groups : Compare with known piperidine-based drugs (e.g., antihistamines or antipsychotics) to contextualize activity.
  • Data Analysis : Apply ANOVA to distinguish structural contributions (e.g., cyclopropyl vs. methyl groups) to bioactivity .

Q. What methodologies are appropriate for resolving contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare IR, NMR, and crystallographic data with computational models (e.g., DFT calculations for vibrational frequencies). and emphasize the use of quantum chemistry to predict spectral properties.
  • Error Analysis : For crystallography, calculate R-factors and assess thermal displacement parameters to identify disordered regions ().
  • Collaborative Reproducibility : Share raw data (e.g., .cif files for crystallography) via platforms like the Cambridge Structural Database to enable peer validation .

Q. How can environmental stability and degradation pathways of this compound be systematically studied?

  • Methodological Answer :

  • Laboratory Simulations : Use accelerated degradation studies under varying pH, UV light, and microbial exposure (). Monitor degradation products via LC-MS/MS.
  • Ecotoxicology Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines.
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict biodegradability based on substituent electronegativity and lipophilicity .

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